N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide
Overview
Description
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide is a versatile chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2,4,5-trichloropyrimidine with an appropriate aniline derivative in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like DIPEA and solvents such as isopropanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives, while oxidation and reduction reactions result in the corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-5-pyrimidinecarboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
N-isopropyl-2,4-diphenyl-6-pyrimidinecarboxamide: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide stands out due to its unique substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-diphenyl-N-propan-2-ylpyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-14(2)22-20(24)17-13-21-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h3-14H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLMNZNTTKMQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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